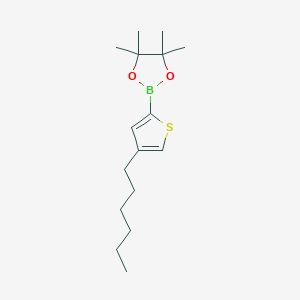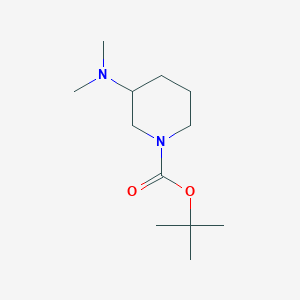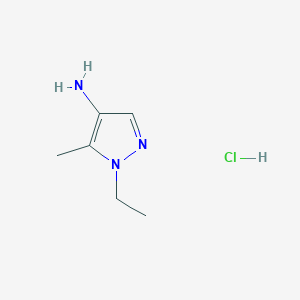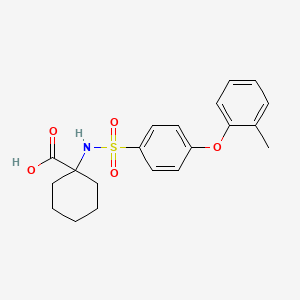
1,3-bis(trifluorométhyl)-2-fluorobenzène
Vue d'ensemble
Description
“2-Fluoro-1,3-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4F6. It is also known as “1-Fluoro-2,3-bis(trifluoromethyl)benzene” or "α,α,α,α′,α′,α′-Hexafluoro-m-xylene" . This compound is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of “2-Fluoro-1,3-bis(trifluoromethyl)benzene” involves a regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-1,3-bis(trifluoromethyl)benzene” is represented by the SMILES string FC(F)(F)c1cccc(c1)C(F)(F)F . The InChI key for this compound is SJBBXFLOLUTGCW-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“2-Fluoro-1,3-bis(trifluoromethyl)benzene” is a liquid at room temperature. It has a refractive index of 1.379 (lit.) and a boiling point of 116-116.3 °C (lit.). The density of this compound is 1.378 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Propriétés de base
“1,3-bis(trifluorométhyl)-2-fluorobenzène” est un composé chimique avec le numéro CAS : 887268-09-9 et un poids moléculaire de 232,1 . Il est généralement stocké dans un environnement sec à des températures comprises entre 2 et 8 °C . Le composé est généralement sous forme liquide .
Informations sur la sécurité
Ce composé est classé sous GHS07 pour la sécurité, avec le mot signal « Avertissement ». Les mentions de danger qui lui sont associées sont H227, H315, H319 et H335 . Les mesures de précaution comprennent P305+P351+P338 .
Synthèse des dérivés
L’une des applications du « this compound » est la synthèse de dérivés. Par exemple, il subit une métallation régiosélective et une carboxylation ultérieure en position 2 pour donner l’acide 2,6-bis(trifluorométhyl)benzoïque . Ce processus fait partie d’une synthèse sélective et pratique de dérivés de bis[2,4-bis(trifluorométhyl)phényl]phosphane .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound undergoes regioselective metalation .
Mode of Action
The mode of action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene involves a lithiation reaction . This compound undergoes regioselective metalation and subsequent carboxylation at position 2 .
Biochemical Pathways
The process of regioselective metalation and subsequent carboxylation at position 2 is a key part of its biochemical activity .
Result of Action
The result of the action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is the production of 2,6-bis(trifluoromethyl)benzoic acid . This is achieved through the process of regioselective metalation and subsequent carboxylation at position 2 .
Action Environment
It’s known that this compound should be stored in a sealed and dry environment at 2-8°c .
Analyse Biochimique
Biochemical Properties
2-Fluoro-1,3-bis(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in regioselective metalation and subsequent carboxylation reactions, leading to the formation of compounds such as 2,6-bis(trifluoromethyl)benzoic acid . The interactions of 2-Fluoro-1,3-bis(trifluoromethyl)benzene with enzymes and proteins are primarily driven by its fluorinated aromatic structure, which enhances its binding affinity and specificity.
Cellular Effects
2-Fluoro-1,3-bis(trifluoromethyl)benzene has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is attributed to its ability to modulate the activity of key signaling molecules and transcription factors. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-1,3-bis(trifluoromethyl)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s binding affinity and specificity. Additionally, 2-Fluoro-1,3-bis(trifluoromethyl)benzene can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-1,3-bis(trifluoromethyl)benzene can change over time due to its stability and degradation properties. The compound is known to be stable under sealed and dry conditions at temperatures between 2-8°C . Long-term studies have shown that 2-Fluoro-1,3-bis(trifluoromethyl)benzene can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-1,3-bis(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-Fluoro-1,3-bis(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorinated structure allows it to participate in regioselective metalation and carboxylation reactions, leading to the formation of metabolites such as 2,6-bis(trifluoromethyl)benzoic acid . These interactions can influence overall metabolic activity and energy production in cells.
Transport and Distribution
Within cells and tissues, 2-Fluoro-1,3-bis(trifluoromethyl)benzene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The fluorinated structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene enhances its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
The subcellular localization of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with specific effects observed in organelles such as the mitochondria and nucleus . These localization patterns are crucial for understanding the compound’s overall impact on cellular function.
Propriétés
IUPAC Name |
2-fluoro-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWHYSFVNCLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660171 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-09-9 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1387864.png)

![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)



![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
